4'-(n-Propylthio)acetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

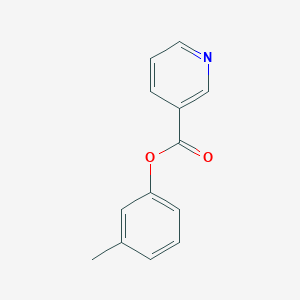

4’-(n-Propylthio)acetophenone is a derivative of acetophenone, which is an aromatic ketone. It is a colorless, viscous liquid and is a precursor to useful resins and fragrances . The molecular formula of 4’-(n-Propylthio)acetophenone is C11H14O .

Synthesis Analysis

The synthesis of acetophenone derivatives, such as 4’-(n-Propylthio)acetophenone, can involve α-bromination reactions . For instance, 4-chloro-α-bromo-acetophenone can be synthesized at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Molecular Structure Analysis

The molecular structure of 4’-(n-Propylthio)acetophenone can be viewed using Java or Javascript . The molecular weight of this compound is 162.2283 .

Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds like acetophenone is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .

Physical And Chemical Properties Analysis

Physical properties of acetophenone, the parent compound of 4’-(n-Propylthio)acetophenone, include characteristics like mass, color, and volume . Chemical properties include its ability to react to form new substances .

Mecanismo De Acción

Safety and Hazards

While specific safety data for 4’-(n-Propylthio)acetophenone was not found, acetophenone is classified as a combustible liquid, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life . Precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Direcciones Futuras

Acetophenone and its derivatives, including 4’-(n-Propylthio)acetophenone, have potential applications in various areas of life sciences . They can be used as starting materials in the synthesis of various heterocycles . Furthermore, α-bromination reactions on acetophenone derivatives have been successfully conducted in undergraduate organic chemistry experiments, indicating potential for educational applications .

Propiedades

IUPAC Name |

1-(4-propylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOZDQSADYIDIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(n-Propylthio)acetophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,6-Dimethyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472447.png)

![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)

![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)

![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)

![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)